molecular formula C10H14ClNO B1464558 1-(2-Chlorophenyl)-1-methoxypropan-2-amine CAS No. 1092403-05-8

1-(2-Chlorophenyl)-1-methoxypropan-2-amine

Cat. No. B1464558
M. Wt: 199.68 g/mol
InChI Key: JDROQHVHGGPYFX-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s chemical structure, functional groups, and molecular formula.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound.



Molecular Structure Analysis

This usually involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Crystal Structure Analysis

Research conducted by Butcher et al. (2007) on a related molecule, 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol, revealed insights into the molecular structure, showcasing how the chlorophenyl and methoxybenzyl groups align with respect to the amine group. This study highlights the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure, which could be relevant for designing molecules with specific physical properties (Butcher et al., 2007).

Kinetics and Reaction Mechanisms

The study by Castro et al. (2001) on the kinetics of reactions involving chlorophenyl thionocarbonates with alicyclic amines provides foundational knowledge on reaction rates and mechanisms. This research can inform synthetic strategies in organic chemistry, particularly for compounds involving chlorophenyl and methoxy groups, by understanding how electronic effects influence reactivity (Castro et al., 2001).

Synthetic Methodologies

A novel approach towards the synthesis of 2-amino-1-aryloxy-3-methoxypropanes, as described by D’hooghe et al. (2006), showcases the potential of utilizing bromomethyl aziridines for generating compounds with significant pharmacological interest. This method provides a versatile pathway for the synthesis of amine derivatives, which could be applied to the development of new drugs or materials (D’hooghe et al., 2006).

Photolabile Protecting Groups

The development of photolabile amine protecting groups suitable for multistep flow synthesis, as reported by Yueh et al. (2015), demonstrates an innovative approach to protecting sensitive functional groups during complex synthetic sequences. This research could facilitate the synthesis of complex molecules, including those related to "1-(2-Chlorophenyl)-1-methoxypropan-2-amine," in a more efficient and controllable manner (Yueh et al., 2015).

Antibacterial Agents

Sheikh et al. (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, demonstrating the potential of chlorophenyl derivatives as antibacterial agents. This study underscores the relevance of structural modification in enhancing the antimicrobial efficacy of chemical compounds, potentially guiding the design of new therapeutics (Sheikh et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential applications of the compound, areas for further research, and its implications in fields like medicine, materials science, etc.


For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational models. If you have a different compound or a well-known alias for this compound, I’d be happy to help search for more information.


properties

IUPAC Name

1-(2-chlorophenyl)-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(12)10(13-2)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDROQHVHGGPYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-1-methoxypropan-2-amine

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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